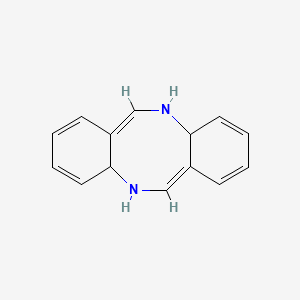
Phenhomazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. The compound’s unique structure and properties make it a subject of interest in various scientific research fields.
準備方法
Phenhomazine can be synthesized through a series of chemical reactions starting from Tröger’s base. The synthetic route involves the following steps :
Heating of p-nitrophenoxide: This step produces bis(p-nitrophenyl)ether.
Treatment with hydrazine hydrate: This converts bis(p-nitrophenyl)ether to bis(p-aminophenyl)ether.
Reaction with paraformaldehyde and triflouroacetic anhydride: This forms the Trögerophane structure.
Treatment with potassium carbonate: This step yields tetrahydrothis compound.
Final reactions: The tetrahydrothis compound is then reacted with phenacylchloride, bromoacetic acid, or ethyl bromoacetate in the presence of triethyl amine under reflux to produce the final macrocyclic compounds.
化学反応の分析
Phenhomazine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in modifying the compound’s functional groups.
Substitution Reactions: this compound can undergo substitution reactions, particularly with halides and other nucleophiles.
Cyclization Reactions: The formation of the macrocyclic structure involves cyclization steps.
Common reagents used in these reactions include hydrazine hydrate, paraformaldehyde, triflouroacetic anhydride, potassium carbonate, phenacylchloride, bromoacetic acid, and ethyl bromoacetate . The major products formed are various macrocyclic derivatives of this compound.
科学的研究の応用
Phenhomazine has shown promising applications in several scientific research areas :
Chemistry: Used as a building block for synthesizing complex macrocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Notably studied for its anticancer properties, showing selectivity towards colon cancer cell lines.
作用機序
The mechanism of action of phenhomazine involves its interaction with specific molecular targets and pathways . It is believed to exert its effects through:
Inhibition of cancer cell proliferation: By interfering with cellular pathways that regulate cell growth and division.
Induction of apoptosis: Triggering programmed cell death in cancer cells.
Interaction with DNA: Binding to DNA and disrupting its function, leading to cell death.
類似化合物との比較
Phenhomazine is compared with other similar compounds, such as phenazines and Tröger’s base derivatives . These compounds share some structural similarities but differ in their specific biological activities and applications. This compound’s unique macrocyclic structure and chiral properties distinguish it from other phenazine derivatives, making it a valuable compound for targeted anticancer therapies.
Similar Compounds
- Phenazine
- Tröger’s base
- Phenazine-1-carboxylic acid
- Clofazimine
特性
CAS番号 |
262-99-7 |
|---|---|
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC名 |
(6Z,12Z)-4a,5,10a,11-tetrahydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C14H14N2/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16-13/h1-10,13-16H/b11-9-,12-10- |
InChIキー |
UPQUBYGCHXUYHB-HWAYABPNSA-N |
SMILES |
C1=CC2C(=CNC3C=CC=CC3=CN2)C=C1 |
異性体SMILES |
C1=CC/2N/C=C/3\C(N/C=C2/C=C1)C=CC=C3 |
正規SMILES |
C1=CC2C(=CNC3C=CC=CC3=CN2)C=C1 |
同義語 |
phenhomazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



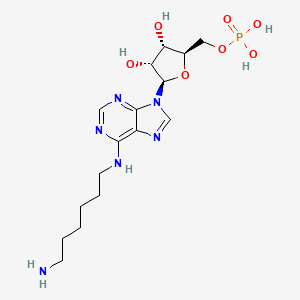
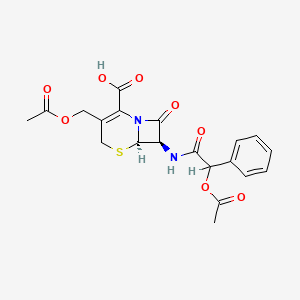

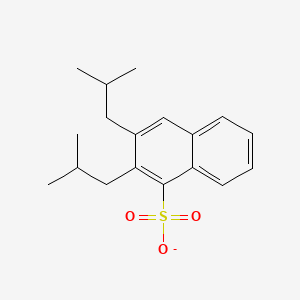
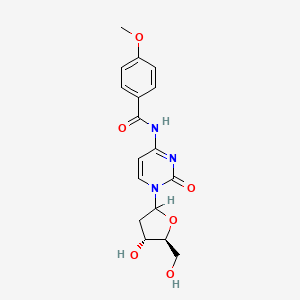
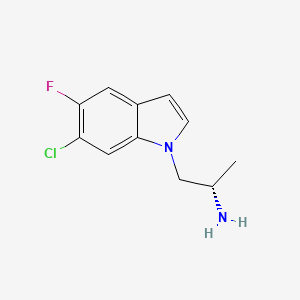
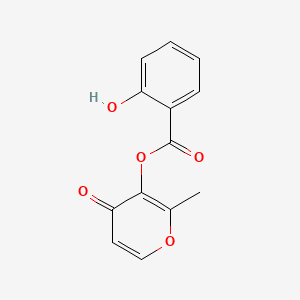
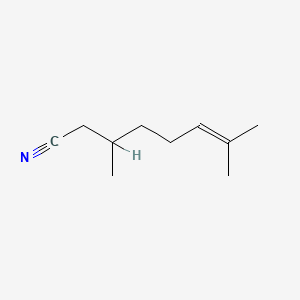
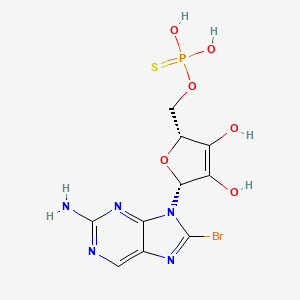
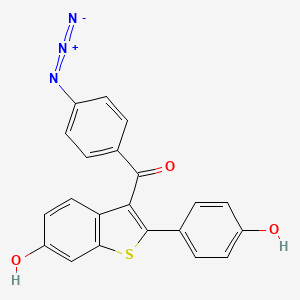
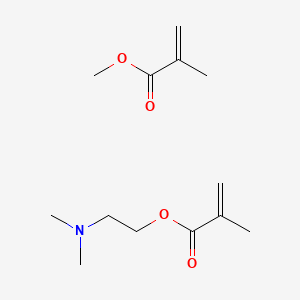
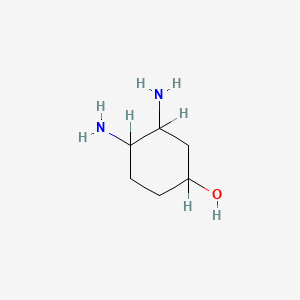
![7-(5-chloro-2-methoxyanilino)-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1228662.png)
